molecular formula C20H16ClN3O B11379441 1-(4-chlorophenyl)-4-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(4-chlorophenyl)-4-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11379441
M. Wt: 349.8 g/mol
InChI Key: BMHLSCNWTJSXFL-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-4-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the prop-2-yn-1-yl group, and finally the formation of the pyrrolidin-2-one ring. Common reagents and conditions include:

    Step 1: Synthesis of benzimidazole using o-phenylenediamine and an appropriate carboxylic acid or its derivative.

    Step 2: Alkylation of benzimidazole with propargyl bromide to introduce the prop-2-yn-1-yl group.

    Step 3: Formation of the pyrrolidin-2-one ring through cyclization reactions involving the 4-chlorophenyl group and other intermediates.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-4-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or pyrrolidin-2-one moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-4-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
  • 1-(4-chlorophenyl)-4-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-thione
  • 1-(4-chlorophenyl)-4-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds

Properties

Molecular Formula

C20H16ClN3O

Molecular Weight

349.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C20H16ClN3O/c1-2-11-23-18-6-4-3-5-17(18)22-20(23)14-12-19(25)24(13-14)16-9-7-15(21)8-10-16/h1,3-10,14H,11-13H2

InChI Key

BMHLSCNWTJSXFL-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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